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molecular formula C7H6N2S B075618 4-Methyl-2,1,3-benzothiadiazole CAS No. 1457-92-7

4-Methyl-2,1,3-benzothiadiazole

Cat. No. B075618
M. Wt: 150.2 g/mol
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859592B2

Procedure details

Bromine (9.78 ml) was added to a solution of 4-methylbenzo[c][1,2,5]thiadiazole (commercially available) (15 g) in aqueous hydrobromic acid (48%) (100 ml). The reaction mixture was heated at reflux temperature for 2 hours. The reaction mixture was allowed to cool to ambient temperature and diluted with aqueous sodium metabisulfite (20 g in 250 ml water). The mixture was extracted twice with dichloromethane. The combined organic phases were washed with water and brine, dried over sodium sulfate, and concentrated to give a mixture of brominated products. This mixture was suspended in α,α,α-trifluorotoluene (250 ml) and N-bromosuccinimide (“NBS”) (13.88 g) and 2,2′-azobis(2-methylpropionitrile) (“AIBN”) (0.640 g) were added. The reaction mixture was heated at 90° C. for 3 hours. The reaction mixture was allowed to cool to ambient temperature and was diluted with dichloromethane (600 ml) and aqueous hydrochloric acid (1M) (300 ml). The phases were separated and the organic layer was washed successively with aqueous hydrochloric acid (1M) (2×250 ml), water (200 ml) and brine (200 ml), dried over sodium sulfate and concentrated to give 4-bromo-7-bromomethyl-benzo[1,2,5]thiadiazole (29.05 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): 7.82 (d, 1H), 7.54 (d, 1H), 4.94 (s, 2H) ppm.
Quantity
9.78 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.[CH3:3][C:4]1[C:12]2[C:8](=[N:9][S:10][N:11]=2)[CH:7]=[CH:6][CH:5]=1.[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[BrH:33]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].FC(F)(F)C1C=CC=CC=1.ClCCl.Cl>[Br:33][C:7]1[C:8]2=[N:9][S:10][N:11]=[C:12]2[C:4]([CH2:3][Br:13])=[CH:5][CH:6]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
9.78 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=NSN=C21
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
13.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.64 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
FC(C1=CC=CC=C1)(F)F
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of brominated products
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed successively with aqueous hydrochloric acid (1M) (2×250 ml), water (200 ml) and brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2C1=NSN2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 29.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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